Ethyl 3-(3-methylphenyl)propanoate
Overview
Description
Ethyl 3-(3-methylphenyl)propanoate: is an organic compound belonging to the ester family. It is characterized by its pleasant aroma, which makes it a common ingredient in the fragrance and flavor industries. The compound has the molecular formula C12H16O2 and a molecular weight of 192.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(3-methylphenyl)propanoate can be synthesized through the esterification reaction between 3-methylphenylpropanoic acid and ethanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess ethanol and efficient separation techniques to isolate the desired ester .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Ethyl 3-(3-methylphenyl)propanoate can undergo hydrolysis in the presence of a strong acid or base to yield and .
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as .
Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using or .
Reduction: in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sodium ethoxide .
Major Products Formed:
Hydrolysis: 3-methylphenylpropanoic acid and ethanol.
Reduction: 3-(3-methylphenyl)propanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl 3-(3-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Mechanism of Action
The mechanism of action of ethyl 3-(3-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active acid form, which may interact with biological pathways to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Ethyl 3-phenylpropanoate
- Ethyl 3-(4-methylphenyl)propanoate
- Methyl 3-(3-methylphenyl)propanoate
Comparison: this compound is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural variation can influence its reactivity, aroma, and potential biological activities .
Properties
IUPAC Name |
ethyl 3-(3-methylphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-14-12(13)8-7-11-6-4-5-10(2)9-11/h4-6,9H,3,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUYNMNAQYRXAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570047 | |
Record name | Ethyl 3-(3-methylphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7297-13-4 | |
Record name | Ethyl 3-(3-methylphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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